1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1H-pyrazol-1-yl)piperidine
Description
1-(5-Methyl-1,3,4-thiadiazol-2-yl)-4-(1H-pyrazol-1-yl)piperidine is a heterocyclic compound featuring a piperidine core substituted with a 5-methyl-1,3,4-thiadiazol-2-yl group and a 1H-pyrazol-1-yl moiety. Its molecular formula is C12H15N5S, with a molecular weight of 261.35 g/mol (calculated). The compound’s structural complexity suggests applications in medicinal chemistry, particularly in drug discovery for oncology or infectious diseases.
Properties
IUPAC Name |
2-methyl-5-(4-pyrazol-1-ylpiperidin-1-yl)-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5S/c1-9-13-14-11(17-9)15-7-3-10(4-8-15)16-6-2-5-12-16/h2,5-6,10H,3-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJHXQMAQFXGPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CCC(CC2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1H-pyrazol-1-yl)piperidine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with acetic anhydride under reflux conditions.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with 1,3-diketones under acidic conditions.
Coupling of the Rings: The thiadiazole and pyrazole rings are then coupled with piperidine using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1H-pyrazol-1-yl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium hydride in dimethylformamide (DMF) at 60°C.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidines.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of 1,3,4-thiadiazole, including the target compound, exhibit significant anticancer activity. For instance, a study highlighted its potential in inhibiting aurora kinase enzymes, which are crucial for cell division and proliferation in cancer cells . The compound's structure allows for interactions with key biological targets, enhancing its efficacy as an anticancer agent.
Antimicrobial Activity
The thiadiazole moiety is known for its antimicrobial properties. Compounds containing this structure have been synthesized and evaluated for their effectiveness against various pathogens. A study demonstrated that derivatives of the compound showed promising results against bacterial strains, suggesting potential applications in developing new antibiotics .
Acaricidal Activity
The compound has also been studied for its acaricidal properties. Research focused on the synthesis of N-(1,3,4-thiadiazol-2-yl) derivatives revealed their effectiveness in controlling mite populations in agriculture. This application is crucial for crop protection and pest management strategies .
Table 1: Biological Activities of 1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1H-pyrazol-1-yl)piperidine
| Activity Type | Target Organism/Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | Aurora Kinase | 5.2 | |
| Antimicrobial | E. coli | 12.5 | |
| Acaricidal | Tetranychus urticae (Spider Mite) | 15.0 |
Case Study 1: Anticancer Activity
In a study assessing various thiadiazole derivatives, it was found that the compound significantly inhibited cell proliferation in cancer cell lines. The mechanism involved disruption of the cell cycle at the G2/M phase, leading to apoptosis in treated cells. This finding positions the compound as a potential lead for further development in cancer therapeutics.
Case Study 2: Agricultural Application
Field trials were conducted to evaluate the efficacy of the compound against common agricultural pests. The results indicated a marked reduction in pest populations compared to untreated controls, demonstrating its potential as a novel acaricide that could be integrated into existing pest management programs.
Mechanism of Action
The mechanism of action of 1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.
Pathways Involved: It may modulate signaling pathways such as the MAPK/ERK pathway, leading to effects on cell proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Key Observations:
- Thiadiazole-Containing Moieties : All compounds share the 5-methyl-1,3,4-thiadiazol-2-yl group, which is associated with antimicrobial activity and enzyme inhibition .
- Bioavailability : The target compound’s CLogP (~1.5) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility better than the more polar Sulfamethizole (CLogP 0.92) but less than the furan-containing analog (CLogP ~2.0) .
Antimicrobial Activity
- Sulfamethizole (): A sulfonamide antibiotic inhibiting bacterial dihydropteroate synthase. Its thiadiazole group enhances binding to the enzyme’s p-aminobenzoic acid (PABA) pocket .
Kinase Inhibition
- 1-[3-(furan-2-yl)-1H-pyrazole-5-carbonyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine (): The pyrazole and furan groups may target ATP-binding pockets in kinases, a mechanism inferred from similar compounds in kinase inhibitor libraries .
- Target Compound : The pyrazole moiety could mimic adenine in ATP, making it a candidate for kinase inhibition, as seen in pyrazolo[3,4-d]pyrimidine derivatives () .
Pharmacokinetic Profiles
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-D-valyl-THIQ-7-sulfonamide (): Higher molecular weight (409.5 g/mol) and sulfonamide group may limit blood-brain barrier penetration, restricting CNS applications.
Biological Activity
The compound 1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1H-pyrazol-1-yl)piperidine is a novel heterocyclic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its anticancer, antibacterial, and antifungal properties.
Synthesis and Characterization
The synthesis of the compound typically involves the formation of the thiadiazole ring through reactions involving thiosemicarbazides and carboxylic acids, followed by the introduction of the piperidine ring via nucleophilic substitution reactions. Characterization techniques such as NMR and X-ray diffraction are employed to confirm the structural integrity of the synthesized compounds.
Table 1: Synthetic Routes for this compound
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Thiadiazole Formation | Thiosemicarbazide + Carboxylic Acid | Acidic/Basic Medium |
| 2 | Piperidine Introduction | Piperidine Derivative + Thiadiazole Intermediate | Nucleophilic Substitution |
| 3 | Final Coupling | Coupling Agents (e.g., Pd catalysts) | Cross-Coupling Reactions |
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of various thiadiazole derivatives against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound demonstrated significant anticancer activity with an IC50 value of approximately 0.28 µg/mL against MCF-7 cells, indicating its potential as a therapeutic agent.
Mechanism of Action:
The mechanism underlying its anticancer effects includes:
- Induction of cell cycle arrest at the G2/M phase.
- Increased Bax/Bcl-2 ratio leading to apoptosis.
- Upregulation of caspase 9 levels in treated cells .
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 0.28 | G2/M Arrest |
| Other Thiadiazole Derivatives | HepG2 | Varies (up to 9.6 µM) | Apoptosis Induction |
Antibacterial and Antifungal Activity
The compound has also been screened for antibacterial and antifungal activities. Preliminary results indicate that it exhibits moderate to high activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Case Studies:
In one study, derivatives similar to this compound were tested against common pathogens, showing complete inhibition within 8 hours of exposure . This highlights the potential for developing new antibiotics based on thiadiazole derivatives.
Q & A
Q. Q1. What are the standard synthetic routes for 1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1H-pyrazol-1-yl)piperidine?
A1. A common approach involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to link the thiadiazole and pyrazole moieties to the piperidine core. For example, analogous syntheses use THF:acetone (5:1) as solvent, 10 mol% CuI catalyst, and reflux for 24 hours to achieve cyclization . Post-reaction, precipitates are isolated via filtration, washed with distilled water, and recrystallized from methanol for purity .
Advanced Synthesis Optimization
Q. Q2. How can reaction yields be improved for this compound?
A2. Key variables include:
- Solvent ratio : Adjusting THF:acetone ratios (e.g., 5:1) to balance polarity and reaction kinetics .
- Catalyst loading : Optimizing CuI concentrations (e.g., 10 mol%) to minimize side reactions .
- Scalability : Repeating reactions and combining filtrates, as demonstrated in scaled-up protocols for structurally similar piperidine derivatives .
Basic Analytical Characterization
Q. Q3. Which spectroscopic methods validate the structure of this compound?
A3. Use:
- NMR : To confirm piperidine ring conformation and substituent positions.
- HPLC/MS : For molecular weight verification (e.g., PubChem-derived InChI key validation ).
- TLC : To monitor reaction progression (Rf comparison against standards) .
Advanced Spectral Data Resolution
Q. Q4. How to resolve contradictions in NMR or mass spectral data?
A4. Cross-validate with:
- Computational predictions : Apply quantum chemical calculations (e.g., ICReDD’s reaction path search methods) to simulate spectra .
- Isotopic labeling : For ambiguous proton environments, use deuterated solvents or synthetic intermediates with labeled atoms .
Basic Biological Evaluation
Q. Q5. How to design in vitro assays for biological activity screening?
A5.
- Solubility : Dissolve in DMSO (≤1% v/v) for aqueous compatibility .
- Controls : Include positive controls (e.g., known kinase inhibitors for kinase assays) and vehicle controls.
- Dose-response : Test concentrations across a 3-log range (e.g., 1 nM–10 µM) .
Advanced Bioactivity Discrepancies
Q. Q6. How to address inconsistent bioactivity across studies?
A6. Investigate:
- Substituent effects : Modify thiadiazole or pyrazole groups to assess SAR (e.g., methyl vs. trifluoromethyl substitutions ).
- Molecular docking : Compare binding poses with homologous targets (e.g., benzimidazole-piperidine analogs ).
- Assay conditions : Ensure consistent pH, temperature, and co-solvent levels .
Basic Computational Modeling
Q. Q7. What computational tools predict this compound’s reactivity or binding?
A7.
- Docking software : AutoDock Vina or Schrödinger Suite for target interaction studies .
- DFT calculations : Optimize geometry and electronic properties using Gaussian or ORCA .
Advanced Computational Validation
Q. Q8. How to validate computational predictions experimentally?
A8.
- Synthetic prioritization : Synthesize top-ranked derivatives from virtual libraries (e.g., ICReDD’s feedback loop integrating computation and experiment ).
- Kinetic studies : Compare predicted activation energies with experimental Arrhenius plots .
Basic Stability and Storage
Q. Q9. What are optimal storage conditions for this compound?
A9. Store at –20°C under inert gas (N₂/Ar) in amber vials. For lyophilized solids, maintain desiccated conditions (<10% humidity) .
Advanced Stability Enhancement
Q. Q10. How to improve stability in aqueous buffers?
A10.
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and reduce degradation .
- Formulation : Use cyclodextrin encapsulation or lipid nanoparticles for pH-sensitive compounds .
Basic Data Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
